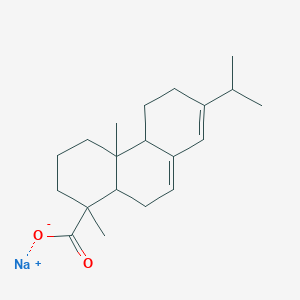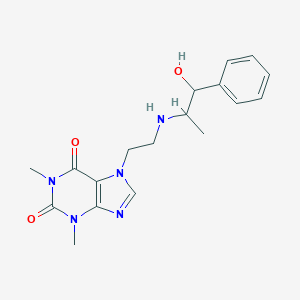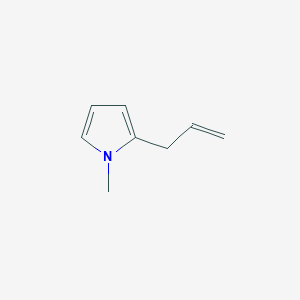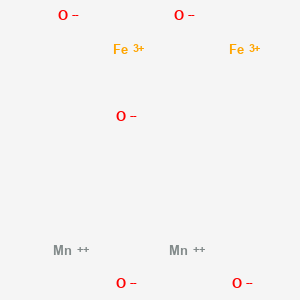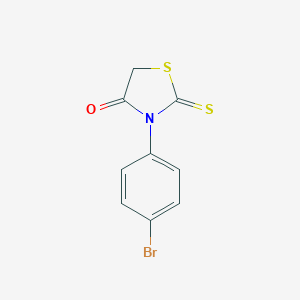
Rhodanine, 3-(p-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodanine, 3-(p-bromophenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of Rhodanine, 3-(p-bromophenyl)- is not fully understood, but it is believed to involve the inhibition of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Effets Biochimiques Et Physiologiques
Rhodanine, 3-(p-bromophenyl)- has been shown to exhibit various biochemical and physiological effects, including the inhibition of tyrosinase, acetylcholinesterase, and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells and exhibit antitumor, antifungal, and antimicrobial activities. Rhodanine, 3-(p-bromophenyl)- has also been studied for its potential use as a diagnostic tool in the detection of various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Rhodanine, 3-(p-bromophenyl)- has several advantages for laboratory experiments, including its high yield of synthesis and its potential use as an anticancer agent and diagnostic tool. However, this compound also has some limitations for laboratory experiments, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of Rhodanine, 3-(p-bromophenyl)-, including the development of new synthesis methods, the identification of its complete mechanism of action, and the exploration of its potential use as a diagnostic tool in the detection of various diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound and its derivatives.
Conclusion:
In conclusion, Rhodanine, 3-(p-bromophenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further studies are needed to determine the full potential of Rhodanine, 3-(p-bromophenyl)- and its derivatives in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Méthodes De Synthèse
Rhodanine, 3-(p-bromophenyl)- can be synthesized through different methods, including the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazide under acidic conditions. The reaction leads to the formation of Rhodanine, 3-(p-bromophenyl)- with a yield of up to 90%. Other methods of synthesis include the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazone and the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazide in the presence of a catalyst.
Applications De Recherche Scientifique
Rhodanine, 3-(p-bromophenyl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antimicrobial activities. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, Rhodanine, 3-(p-bromophenyl)- has been studied for its potential use as a diagnostic tool in the detection of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
10574-70-6 |
|---|---|
Nom du produit |
Rhodanine, 3-(p-bromophenyl)- |
Formule moléculaire |
C9H6BrNOS2 |
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6BrNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |
Clé InChI |
SQELHPVHPKNYGI-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
SMILES canonique |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
Autres numéros CAS |
10574-70-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



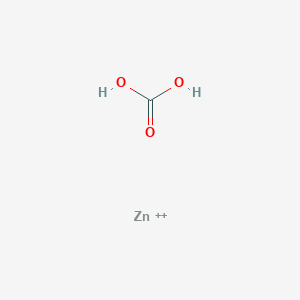
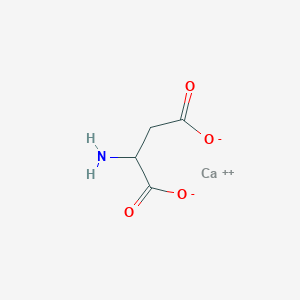

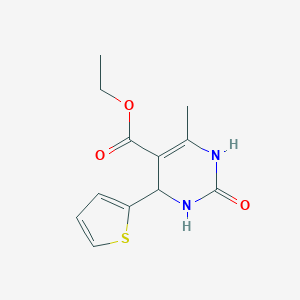
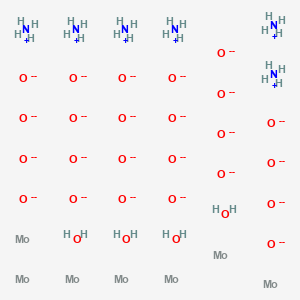
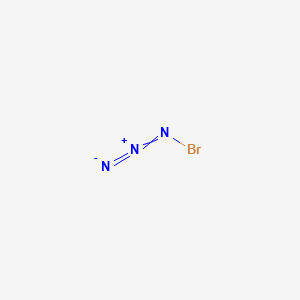
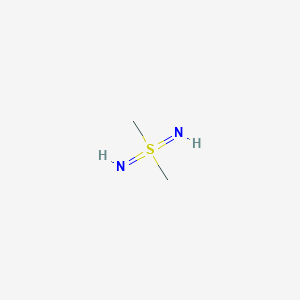
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
